molecular formula C10H15NO2 B2703450 1-Cyanocyclobutanecarboxylic acid tert-butyl ester CAS No. 1366068-08-7

1-Cyanocyclobutanecarboxylic acid tert-butyl ester

Cat. No. B2703450
CAS RN: 1366068-08-7
M. Wt: 181.235
InChI Key: ZVJPMDOVKARKBK-UHFFFAOYSA-N
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Description

1-Cyanocyclobutanecarboxylic acid tert-butyl ester is a chemical compound. It is a type of tert-butyl ester , which are known for their excellent stability against nucleophiles and reducing agents .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Cyanopyridine and N-Boc-1-aminocyclobutanecarboxylic acid . A novel method for the tert-butylation of carboxylic acids has been developed, which involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This method has been found to be simple, safe, and powerful, with reactions proceeding much faster and in higher yields compared to conventional methods .


Chemical Reactions Analysis

Tert-butyl esters, including this compound, are known for their excellent stability against various nucleophiles and reducing agents . They can be deprotected under acidic conditions . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

  • Polymer Synthesis and Modification : A study by Trollsås et al. (2000) describes the synthesis and polymerization of new cyclic esters, including those similar to 1-Cyanocyclobutanecarboxylic acid tert-butyl ester. These esters are valuable for designing hydrophilic aliphatic polyesters, which are significant in material science and biodegradable plastic development (Trollsås et al., 2000).

  • Organic Synthesis and Catalysis : The research by Hoffmann and Rabe (1984) illustrates the use of tert-butyl esters in organic synthesis, particularly in the coupling of aldehydes and activated double bonds. Such processes are fundamental in developing novel organic compounds, including pharmaceuticals and agrochemicals (Hoffmann & Rabe, 1984).

  • Ring-Opening Metathesis Polymerization (ROMP) : Song et al. (2010) explored the reactivity of 1-substituted cyclobutene derivatives, including esters, in ROMP. This research is significant for developing novel polymeric materials with tailored properties, such as increased strength or flexibility (Song et al., 2010).

  • Development of Biologically Active Compounds : Yamashita et al. (2019) demonstrated the application of cyclobutane derivatives in the synthesis of biologically active compounds, emphasizing the role of such structures in medicinal chemistry and drug development (Yamashita et al., 2019).

  • Biochemical Applications : The study by Zemskov et al. (2017) involved the use of tert-butyl esters in the total synthesis of microcystins, a group of toxins produced by cyanobacteria. This research is crucial for understanding the biochemistry of natural toxins and developing methods for their detection and quantification (Zemskov et al., 2017).

Safety and Hazards

While specific safety and hazard information for 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is not available, it’s important to note that the use of perchloric acid (HClO4) in tert-butyl acetate, a common condition for the formation of tert-butyl esters, is potentially hazardous .

Mechanism of Action

Target of Action

The primary target of 1-Cyanocyclobutanecarboxylic acid tert-butyl ester is carboxylic acids . This compound is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Mode of Action

This compound interacts with its targets through a process known as esterification . This process involves the reaction of carboxylic acids with alcohols to form esters . In the case of this compound, it is used to protect carboxylic acids during chemical reactions .

Biochemical Pathways

The biochemical pathway affected by this compound is the esterification process . This process is crucial in the synthesis of a broad range of esters from simple alcohols . The downstream effects include the formation of new esters that can be used in various chemical reactions .

Pharmacokinetics

It is known that this compound is stable under various conditions, which may impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of new esters . These esters can be used in various chemical reactions, including the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, its deprotection is conveniently done under acidic conditions . Furthermore, it has excellent stability against various nucleophiles and reducing agents, which makes it a reliable protecting group in various environments .

properties

IUPAC Name

tert-butyl 1-cyanocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPMDOVKARKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-cyanoacetate (4.0 g, 28.3 mmol), 1,3-dibromopropane (6.29 g, 31.2 mmol) in methyl ethyl ketone (100 ml) was treated with potassium carbonate (11.75 g, 85 mmol). The reaction mixture was heated to 80° C. for 17 h and then NaI (catalyst) (0.21 g, 1.42 mmol) was added. The mixture was heated at 80° C. for 6 days and then allowed to cool to RT. The mixture was filtered through Celite® (filter material) and the filtrate was concentrated in vacuo. Purification by chromatography on silica eluting with 10% EtOAc in iso-hexane afforded the title product as a colourless oil; 1H NMR (400 MHz, CDCl3) δ 2.64 (4H, m), 2.22 (2H, m), 1.53 (9H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

DBU (23.5 mL) was added slowly to a solution of cyano-acetic acid tert-butyl ester (8.84 g) in DMF (100 mL) at rt, followed by addition of 1,3-dibromopropane (13.9 g); then the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight. The reaction was cooled, diluted with EtOAc, then washed with cold water, dil. NaCl solution; EtOAc phase was dried over anhydrous sodium sulfate, filtered, concentrated, the residue was column purified to give title compound (6.58 g). 1H NMR in CDCl3, δ in ppm: 2.8-2.5 (m, 4H), 2.4-2.2 (m, 2H), 1.51 (s, 9H).
Name
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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